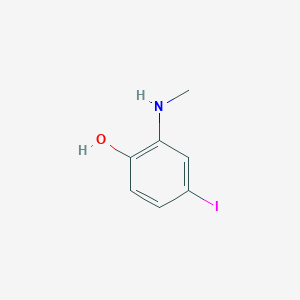

4-Iodo-2-(methylamino)phenol

Description

This compound’s uniqueness arises from the synergistic effects of its substituents:

- Iodine: Enhances electrophilic substitution reactivity and participates in halogen bonding, enabling applications in coupling reactions and medicinal chemistry .

- Methylamino group: Provides nucleophilic and coordination properties, facilitating interactions with biological targets or metal ions .

Its molecular structure grants versatility in organic synthesis, pharmaceutical research, and materials science, distinguishing it from simpler phenolic analogs.

Properties

Molecular Formula |

C7H8INO |

|---|---|

Molecular Weight |

249.05 g/mol |

IUPAC Name |

4-iodo-2-(methylamino)phenol |

InChI |

InChI=1S/C7H8INO/c1-9-6-4-5(8)2-3-7(6)10/h2-4,9-10H,1H3 |

InChI Key |

IZTCWAYZCRIBHD-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC(=C1)I)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-2-(methylamino)phenol can be synthesized through the direct iodination of 2-methylphenol in aqueous alcohol solvents. This process involves the action of a reagent prepared in situ from sodium hypochlorite and sodium iodide . Another method involves the preparation of the compound from 4-aminophenol via the diazonium salt, followed by iodination .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-(methylamino)phenol undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine substituent can be replaced by other groups through coupling reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are less documented.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium hypochlorite, sodium iodide, and other halogenating agents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, coupling reactions can lead to the formation of various substituted phenols .

Scientific Research Applications

4-Iodo-2-(methylamino)phenol has several scientific research applications, including:

Chemistry: Used as a starting material in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-2-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The iodine and methylamino groups play a crucial role in its reactivity and binding affinity to various biological molecules. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

| Compound Name | Structural Features | Unique Characteristics | Reactivity/Applications |

|---|---|---|---|

| 4-Iodo-2-(methylamino)phenol | -NHCH₃ (position 2), -I (position 4) | Dual functionality enables redox activity, metal coordination, and halogen bonding | Drug design, enzyme inhibition, coupling reactions |

| 2-(Aminomethyl)phenol | -CH₂NH₂ (position 2), no iodine | Lacks iodine; reduced electrophilicity and coupling potential | Limited to non-halogenated reaction pathways |

| 4-Iodophenol | -OH (position 2), -I (position 4) | No amino group; restricted to simple iodinated phenolic reactions | Coupling reactions, radiopharmaceuticals |

| 4-Amino-2-methylphenol | -NH₂ (position 4), -CH₃ (position 2) | Lacks iodine and methylamino group; weaker coordination capacity | Intermediate in dye synthesis |

| 4-(Methylamino)phenol | -NHCH₃ (position 4), no iodine | Iodine absence limits halogen-specific interactions | Antioxidant research |

Halogen-Substituted Analogs

Iodine’s polarizability and large atomic radius differentiate it from other halogens:

- 4-Bromo-2-(methylamino)phenol: Bromine’s lower electronegativity reduces stability in oxidative conditions compared to iodine analogs .

- 4-Chloro-2-(methylamino)phenol: Chlorine’s smaller size weakens halogen bonding, diminishing utility in protein-ligand interactions .

Complex Derivatives

- 4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol (): Incorporates methoxy and isoxazole groups, enhancing biological targeting but complicating synthesis.

- 4-Iodo-2-(trifluoromethyl)benzylamine (): Trifluoromethyl group increases lipophilicity but lacks the phenolic -OH, altering solubility and hydrogen-bonding capacity.

Research Findings and Uniqueness

Reactivity Advantages

- Dual Functional Groups: The methylamino group acts as a directing group in iodination reactions, while iodine facilitates Suzuki-Miyaura couplings .

- Biological Interactions: The compound’s iodine enables binding to thyroid hormone receptors, and the methylamino group enhances cellular uptake compared to non-aminated analogs .

Limitations of Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.